molecular formula C11H11BrN2 B12089442 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole

4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole

Cat. No.: B12089442
M. Wt: 251.12 g/mol
InChI Key: MMUOKLZCUPYLBB-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 3-bromo-2-methylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination and methylation: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methylation of the pyrazole nitrogen can be carried out using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-2-methylphenyl)-1-methyl-1H-pyrazole
  • 4-(3-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazole
  • 4-(3-Iodo-2-methylphenyl)-1-methyl-1H-pyrazole

Uniqueness

Compared to its analogs, 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can significantly influence the compound’s chemical behavior and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

4-(3-bromo-2-methylphenyl)-1-methylpyrazole

InChI

InChI=1S/C11H11BrN2/c1-8-10(4-3-5-11(8)12)9-6-13-14(2)7-9/h3-7H,1-2H3

InChI Key

MMUOKLZCUPYLBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CN(N=C2)C

Origin of Product

United States

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